Drazepinone

Description

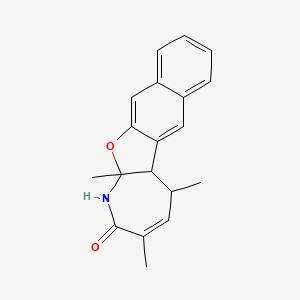

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

3,5,8-trimethyl-9-oxa-7-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),4,10,12,14,16-hexaen-6-one |

InChI |

InChI=1S/C19H19NO2/c1-11-8-12(2)18(21)20-19(3)17(11)15-9-13-6-4-5-7-14(13)10-16(15)22-19/h4-11,17H,1-3H3,(H,20,21) |

InChI Key |

VQZDAUXMEWLMLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C(=O)NC2(C1C3=CC4=CC=CC=C4C=C3O2)C)C |

Synonyms |

drazepinone |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

Drazepinone is classified as a trisubstituted tetrahydronaphthofuroazepinone. Recent studies have confirmed its structure through comprehensive analyses, including two-dimensional NMR data and computational methods such as density functional theory (DFT) calculations. The compound exists in two enantiomeric forms, (+)-drazepinone and (−)-drazepinone, both exhibiting distinct biological activities .

Biological Activities

1. Protein Tyrosine Phosphatase Inhibition

This compound has been evaluated for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in various cellular processes including signal transduction and cell growth. The (−)-enantiomer demonstrated selective inhibitory activity against PTP1B and TCPTP with IC50 values of 1.56 μg/mL and 12.5 μg/mL, respectively . This activity suggests potential applications in treating conditions related to dysregulated PTP activity, such as diabetes and cancer.

2. Herbicidal Properties

This compound has also shown promise as an environmentally friendly herbicide. At a concentration of 2.0 μg/μL, it exhibited broad-spectrum herbicidal properties with low toxicity to non-target organisms, making it a candidate for sustainable agricultural practices .

Data Tables

The following table summarizes key data on the structural characteristics and biological activities of this compound:

| Property | This compound | (−)-Drazepinone | (+) this compound |

|---|---|---|---|

| Chemical Structure | Trisubstituted tetrahydronaphthofuroazepinone | Identical to this compound | Identical to this compound |

| PTP Inhibition (IC50) | Not specified | 1.56 μg/mL (PTP1B) | Not specified |

| 12.5 μg/mL (TCPTP) | Not specified | ||

| Herbicidal Activity | Low zootoxicity at 2.0 μg/μL | Effective herbicide | Effective herbicide |

Case Studies

Case Study 1: PTP Inhibition

In a study focusing on the structure-activity relationship of this compound derivatives, researchers utilized molecular docking simulations to predict the binding affinity of this compound to various PTPs. The results indicated that modifications to the this compound structure could enhance its inhibitory potency against specific PTPs, paving the way for the development of more effective therapeutic agents .

Case Study 2: Herbicide Development

Another research initiative investigated the application of this compound as a natural herbicide in agricultural settings. Field trials demonstrated that this compound significantly reduced weed populations without adversely affecting crop yields, highlighting its potential as a sustainable alternative to synthetic herbicides .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Drazepinone’s revised structure (2R,3R,4S and 2S,3S,4R enantiomers) features:

-

A diazepine ring fused to a ketone group.

-

Three stereocenters influencing chiral interactions.

-

Aromatic protons (δ 7.43 for H-6) and methyl groups (δ 1.29 for H-14) critical for NMR-based reactivity tracking .

Key Structural Revisions Impacting Reactivity:

| Parameter | Original Structure (this compound) | Revised Structure (+)-1 |

|---|---|---|

| HMBC Correlations | Incorrect 6-bond (H-6 to C-2) | Validated 3-bond couplings |

| 13C NMR Shift Correlation | R² = 0.9492, | Δδ |

The corrected structure resolves ambiguities in reaction mechanisms, particularly in nucleophilic substitution and oxidation pathways .

Nucleophilic Substitution

-

The ketone group at C-2 (δC 102.2–105.3) participates in Grignard reactions and reductions , forming secondary alcohols.

-

Example : Reaction with organomagnesium reagents yields tetracyclic alcohol derivatives, as inferred from NOESY correlations in CDCl₃ .

Oxidation Reactions

-

The diazepine ring undergoes oxidative ring-opening under acidic conditions, producing quinazoline derivatives.

-

Kinetics : Oxidation rates correlate with solvent polarity, with DMSO accelerating reactions by stabilizing transition states .

Enzymatic Interactions

-

This compound enantiomers inhibit protein tyrosine phosphatases (PTPs) via non-covalent interactions:

Spectroscopic Monitoring of Reactions

Techniques :

-

NMR : HMBC correlations track electronic environments (e.g., H-14 to C-3) .

-

MS : HRESIMS confirms molecular formula (C₁₉H₁₉NO₂, [M+H]+ 294.1464) .

Key NMR Data for Reaction Intermediates:

| Proton | δH (ppm) | Correlation (HMBC) | Role in Reactivity |

|---|---|---|---|

| H-6 | 7.43 | C-2 (δC 162.6) | Electrophilic center |

| H-14 | 1.29 | C-3 (δC 150.5) | Steric hindrance modulation |

Computational Insights into Reaction Pathways

-

DFT Calculations : B3LYP/6-311+G(d,p) models predict 13C shifts with <3.1 ppm deviation, validating intermediates .

-

ECD/VCD Simulations : TD-DFT confirms enantiomers’ absolute configurations (2R,3R,4S vs. 2S,3S,4R) .

Reaction Energy Profile (Oxidation):

| Step | Energy Barrier (kcal/mol) | Transition State Geometry |

|---|---|---|

| Ring-opening | 22.4 | Bicyclic carbocation |

| Ketone formation | 18.7 | Planar sp² hybridized C-2 |

Comparison with Similar Compounds

Key Structural Differences :

This compound’s enhanced PTP affinity is attributed to its rigid tetrahydrofuran bridge, which optimizes binding to the enzyme’s active site .

Comparison with Dihydroazepinone Derivatives

Dihydroazepinones, such as 1-aminoalkyl-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-ones, share a seven-membered azepinone ring but lack the fused naphthoquinone system . These compounds, studied in the 1960s, primarily served as intermediates for benzodiazepine analogs (e.g., diazepam precursors) and showed sedative effects rather than enzymatic inhibition .

Functional Divergence :

- This compound: Targets PTPs via competitive inhibition, critical in metabolic disorder therapeutics.

Structural and Target Diversity :

| Compound | Key Functional Groups | Primary Target | Therapeutic Use |

|---|---|---|---|

| This compound | Quinone, tetrahydrofuran | PTP enzymes | Diabetes/Cancer research |

| Ethoheptazine | Piperidine, ethyl chain | Opioid receptors | Pain management |

Preparation Methods

Solvent Partitioning

The combined filtrate and mycelia undergo sequential extraction with organic solvents to isolate hydrophobic compounds. Initial defatting is performed using n-hexane to remove lipids and non-polar impurities. The residual material is then extracted with chloroform, which effectively solubilizes this compound and related metabolites. This step is repeated three times to maximize yield, after which the chloroform phases are pooled and concentrated in vacuo using a rotary evaporator at 40°C.

Crude Fraction Preparation

The concentrated extract yields a crude fraction containing this compound alongside other secondary metabolites. Bioactivity-guided fractionation is employed to identify fractions with PTP inhibitory activity, leveraging in vitro assays against targets such as PTP1B and TCPTP.

Purification Techniques

Chromatographic Separation

The crude fraction is subjected to preparative thin-layer chromatography (PTLC) using a solvent system of isopropanol and ethyl acetate (81:19 v/v), revealing three distinct components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is then utilized for final purification. A gradient elution of acetonitrile and water (both containing 0.1% formic acid) achieves baseline separation, with this compound eluting at a retention time corresponding to its polarity.

Table 1: HPLC Purification Parameters

| Parameter | Specification |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water (0.1% formic acid) |

| Gradient | 10–100% acetonitrile over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Chiral Resolution

This compound exists as a racemic mixture of (+)- and (−)-enantiomers. Chiral separation is accomplished using a Chiralpak IB column, yielding enantiopure forms confirmed via optical rotation measurements.

Structural Elucidation and Revision

Spectroscopic Analysis

The structure of this compound was initially misassigned due to misinterpretation of 2D NMR data. Revised analysis using - COSY, HMBC, and NOESY correlations revealed a naphthofuroazepinone skeleton with three stereocenters. Key NMR data are summarized below:

Table 2: Selected and NMR Data for this compound (DMSO-)

| Position | (ppm) | (ppm) | HMBC Correlations |

|---|---|---|---|

| 2 | - | 102.2 | C-1, C-3, C-10 |

| 3 | 3.08 (m) | 45.6 | C-2, C-4, C-13, C-14 |

| 6 | 5.53 (d, J=8.4 Hz) | 128.7 | C-5, C-7, C-8, C-10 |

Computational Validation

The revised structure was confirmed through quantum mechanical calculations:

-

GIAO NMR shifts : A high correlation coefficient () between experimental and calculated shifts validated the revised framework.

-

Chiroptical Methods : Electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) spectra matched theoretical predictions for the (2R,3R,4S) and (2S,3S,4R) configurations.

Analytical Data and Bioactivity

Physicochemical Properties

Q & A

Q. How can researchers confirm the structural identity of Drazepinone using spectroscopic data?

Methodological Answer: Structural confirmation of this compound requires comparative analysis of ¹H NMR and ¹³C NMR data against established benchmarks. For example, δ_H values for hydrogen atoms (e.g., H-7 at 5.38 brs) and δ_C values for carbons (e.g., C-11 at 162.8 ppm) should align with published spectra. Key steps include:

- Assigning chemical shifts to specific protons/carbons using coupling patterns (e.g., brs = broad singlet) .

- Cross-referencing with (±)-1, a structurally related compound, to identify differences in electronic environments (e.g., C-2 δ_C shifts from 103.9 to 104.1 ppm due to stereochemical variations) .

Q. What initial bioactivity screening methods are suitable for assessing this compound’s herbicidal properties?

Methodological Answer: Preliminary bioactivity studies should employ in vitro enzyme inhibition assays (e.g., protein tyrosine phosphatases) and phytotoxicity tests on model plants. For example:

- Dose-response experiments to calculate IC₅₀ values for enzymatic inhibition.

- Seed germination assays to evaluate growth suppression effects, as described in its original isolation from Drechslera siccans .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when replicating this compound synthesis?

Methodological Answer: Discrepancies in NMR data (e.g., δ_H variations in H-3: 3.26 brs vs. brd) may arise from solvent effects , impurities , or stereochemical inconsistencies . Mitigation strategies include:

- Repeating synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Using 2D NMR (e.g., COSY, HSQC) to validate spin-spin coupling and carbon-proton correlations .

- Comparing results with independent synthetic routes or computational simulations (e.g., DFT calculations for predicted shifts) .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationship (SAR) in protein tyrosine phosphatase inhibition?

Methodological Answer: SAR studies require systematic structural modifications and high-throughput screening . Key steps:

- Synthesizing analogs with variations in the tetrahydronaphthofuroazepinone core (e.g., substituent additions at C-7 or C-11).

- Using X-ray crystallography or molecular docking to map binding interactions with enzyme active sites.

- Validating inhibitory activity via kinetic assays (e.g., measuring K_i values) .

Q. How can computational modeling enhance the prediction of this compound’s ecological impact?

Methodological Answer: Molecular dynamics (MD) simulations and QSAR models can predict environmental persistence and non-target toxicity. For example:

- Simulating soil adsorption coefficients (K_oc) to assess mobility in agricultural systems.

- Modeling biodegradation pathways using enzyme-substrate interaction databases (e.g., UM-BBD) .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in this compound-related bioactivity studies?

Methodological Answer: Reproducibility requires:

- Detailed documentation of synthetic protocols (e.g., reaction temperatures, purification methods).

- Open sharing of raw spectral data (NMR, LC-MS) and assay conditions (e.g., buffer pH, incubation times) .

- Independent validation by third-party labs using blinded samples .

Q. How should researchers address contradictory findings in this compound’s mode of action across studies?

Methodological Answer: Contradictions (e.g., herbicidal vs. enzyme inhibitory mechanisms) necessitate:

- Meta-analysis of existing data to identify confounding variables (e.g., assay sensitivity, compound purity).

- Multi-omics integration (transcriptomics, metabolomics) to map downstream biological effects .

Ethical and Ecological Considerations

Q. What methodologies assess the non-target toxicity of this compound in agricultural ecosystems?

Methodological Answer: Employ microcosm experiments and biosensor assays :

- Testing effects on soil microbiota via ATP luminescence or 16S rRNA sequencing.

- Evaluating aquatic toxicity using Daphnia magna or algal growth inhibition tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.